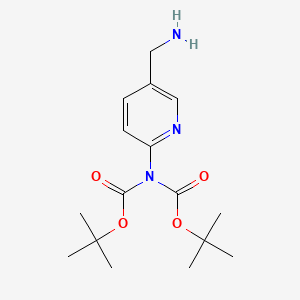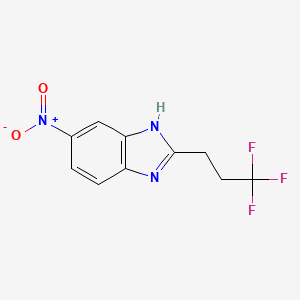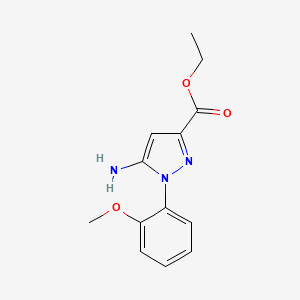
11-O-Propionyl Halobetasol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-O-Propionyl Halobetasol is a synthetic corticosteroid derivative known for its potent anti-inflammatory and immunosuppressive properties. It is a modified form of Halobetasol, which is widely used in dermatology for treating various skin conditions such as psoriasis and eczema. The addition of the propionyl group at the 11th position enhances its pharmacokinetic properties, making it more effective in certain applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-O-Propionyl Halobetasol typically involves the esterification of Halobetasol with propionic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine. The general reaction scheme is as follows:
Starting Material: Halobetasol
Reagent: Propionic anhydride
Catalyst: Pyridine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen)
The reaction proceeds with the formation of the ester bond at the 11th position, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling: Large quantities of Halobetasol and propionic anhydride are handled in specialized reactors.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Temperature Control: Maintains optimal reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
11-O-Propionyl Halobetasol can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
科学的研究の応用
11-O-Propionyl Halobetasol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use.
作用機序
The mechanism of action of 11-O-Propionyl Halobetasol involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. Key molecular targets include:
NF-κB: Inhibition of this transcription factor reduces the expression of pro-inflammatory cytokines.
AP-1: Suppression of this protein complex decreases the production of inflammatory mediators.
類似化合物との比較
Similar Compounds
Halobetasol: The parent compound, used for similar dermatological applications.
Clobetasol Propionate: Another potent corticosteroid with similar anti-inflammatory properties.
Betamethasone Dipropionate: Used in the treatment of various inflammatory skin conditions.
Uniqueness
11-O-Propionyl Halobetasol is unique due to the presence of the propionyl group at the 11th position, which enhances its pharmacokinetic profile. This modification can lead to improved efficacy and reduced side effects compared to its parent compound, Halobetasol.
特性
分子式 |
C25H31ClF2O5 |
|---|---|
分子量 |
485.0 g/mol |
IUPAC名 |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate |
InChI |
InChI=1S/C25H31ClF2O5/c1-5-21(31)33-20-11-23(4)15(8-13(2)25(23,32)19(30)12-26)16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,20)28/h6-7,9,13,15-16,18,20,32H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,20+,22+,23+,24+,25+/m1/s1 |
InChIキー |
GFVRBARAKYZKQQ-KXKNEOGCSA-N |
異性体SMILES |
CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@H]([C@@]2(C(=O)CCl)O)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C |
正規SMILES |
CCC(=O)OC1CC2(C(CC(C2(C(=O)CCl)O)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


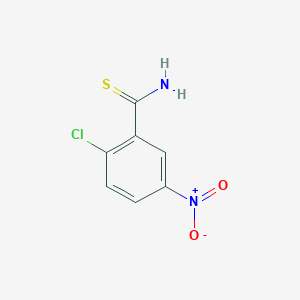
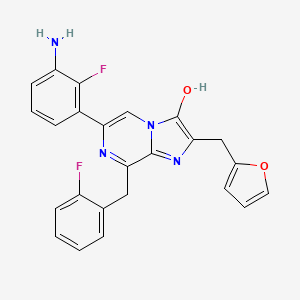



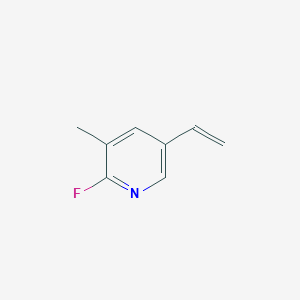

![1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B12065246.png)
![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)

